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Compound Name: (3-Chloro-4-nitrophenyl)methanol
CAS No.: 113372-68-2
Cat. No.: B183550
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. J

This technical guide provides a detailed analysis of the expected spectroscopic data for (3-
Chloro-4-nitrophenyl)methanol. As experimental spectra for this specific compound are not
readily available in public databases, this document serves as a predictive guide for
researchers, scientists, and drug development professionals. By leveraging established
principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass
spectrometry (MS), we will construct and interpret the anticipated spectra. This approach not
only offers a valuable reference for the characterization of this molecule but also illustrates the
process of spectroscopic prediction for novel compounds.

Molecular Structure and Predicted Spectroscopic
Overview

(3-Chloro-4-nitrophenyl)methanol is a substituted aromatic alcohol. Its structure, featuring a
nitro group, a chlorine atom, and a hydroxymethyl group on the benzene ring, dictates a unique
spectroscopic fingerprint. The electron-withdrawing nature of the nitro and chloro substituents,
combined with the structural information from the hydroxymethyl group, will be key to
interpreting the spectra.
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Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

IH NMR spectroscopy provides information about the chemical environment of hydrogen atoms
in a molecule. The predicted spectrum of (3-Chloro-4-nitrophenyl)methanol in a common
solvent like CDCIs would exhibit distinct signals for the aromatic protons, the methylene protons
of the hydroxymethyl group, and the hydroxyl proton.

Predicted *H NMR Data
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Interpretation and Rationale

The aromatic region is anticipated to show an ABX spin system, though the coupling constants

may simplify the appearance.

e H-6: This proton is ortho to the strongly electron-withdrawing nitro group, which will deshield
it significantly, pushing its chemical shift downfield to around 8.0 ppm. It will appear as a
doublet due to coupling with H-5.

e H-2: This proton is ortho to the chloro group and meta to the nitro group. The deshielding
effect of the adjacent chlorine will result in a downfield shift, predicted around 8.2 ppm. It will
likely appear as a doublet with a small coupling constant from the meta coupling to H-5.

e H-5: This proton is situated ortho to the hydroxymethyl group and meta to both the chloro
and nitro groups. It will be the most upfield of the aromatic protons, with a predicted chemical
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shift of approximately 7.8 ppm. It will appear as a doublet of doublets due to coupling with
both H-2 and H-6.

e -CHz2-: The methylene protons are adjacent to the aromatic ring and the hydroxyl group.
Their chemical shift is expected around 4.8 ppm. In the absence of chiral centers, these
protons are chemically equivalent and should appear as a singlet.

e -OH: The chemical shift of the hydroxyl proton is highly variable and depends on
concentration, temperature, and solvent. It is expected to be a broad singlet and may
exchange with deuterium in the presence of D20.

Caption: Predicted *H NMR assignments for (3-Chloro-4-nitrophenyl)methanol.

Experimental Protocol for *H NMR

e Sample Preparation: Dissolve approximately 5-10 mg of (3-Chloro-4-nitrophenyl)methanol
in 0.6-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-dse) in a standard 5 mm NMR tube.

 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.

o Data Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. A spectral
width of approximately 12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

o Data Processing: Fourier transform the free induction decay (FID), phase correct the
spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak
(e.g., CDCIs at 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The
proton-decoupled 3C NMR spectrum of (3-Chloro-4-nitrophenyl)methanol is expected to
show six distinct signals for the aromatic carbons and one for the methylene carbon.

Predicted *C NMR Data
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Interpretation and Rationale

e C-4: The carbon atom bearing the nitro group will be the most deshielded aromatic carbon
due to the strong electron-withdrawing and resonance effects of the nitro group, with a
predicted chemical shift around 148 ppm.

e C-1: The carbon atom attached to the hydroxymethyl group will also be significantly
downfield, predicted around 145 ppm.

e C-3: The carbon bearing the chlorine atom will be deshielded by the inductive effect of
chlorine, with an expected chemical shift of about 132 ppm.

e C-5and C-2: These carbons are ortho and para to the hydroxymethyl group and will have
shifts around 128 ppm and 125 ppm, respectively.

e C-6: This carbon is ortho to the nitro group and will be deshielded, but to a lesser extent than
C-4, with a predicted shift around 123 ppm.

e -CH2-: The methylene carbon's chemical shift is expected around 63 ppm, typical for a
benzylic alcohol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting
their characteristic vibrations.
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Predicted IR Absorption Frequencies
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Interpretation and Rationale

The IR spectrum will be dominated by several key features:

A broad and strong absorption band in the 3500-3200 cm~* region, characteristic of the O-H
stretching vibration of the alcohol, broadened by hydrogen bonding.

e Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of
the nitro group, expected around 1530 cm~* and 1340 cm™1, respectively.

o A strong band for the C-O stretch of the primary alcohol, anticipated in the 1050-1000 cm~1
range.

o Absorptions for the aromatic C=C stretching vibrations will be observed in the 1600-1475
cm~1region.

A strong band in the 800-600 cm~1 region corresponding to the C-ClI stretching vibration.

Caption: Key predicted IR vibrational modes for (3-Chloro-4-nitrophenyl)methanol.

Experimental Protocol for FT-IR

o Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a
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fine powder and press it into a transparent pellet using a hydraulic press.

o Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Acquire a background spectrum of the empty sample compartment. Then, acquire the
sample spectrum.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which helps in determining the molecular weight and elucidating the
structure. For (3-Chloro-4-nitrophenyl)methanol (Molecular Weight: 187.58 g/mol ), electron
ionization (EI) would likely lead to several characteristic fragments.

Predicted Mass Spectrometry Data
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Interpretation and Rationale

e Molecular lon: The molecular ion peak ([M]*) is expected at m/z 187. Due to the natural
abundance of the 3’Cl isotope, a smaller peak ([M+2]*) should be observed at m/z 189, with
an intensity of about one-third of the m/z 187 peak.

o Loss of -OH: Fragmentation of benzyl alcohols often involves the loss of the hydroxyl radical,
which would result in a fragment at m/z 170/172.
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e Loss of Formaldehyde: A common fragmentation pathway for benzyl alcohols is the loss of
formaldehyde (CHz0), leading to a fragment at m/z 157/159.

o Loss of Nitro Group: The C-N bond can cleave, leading to the loss of a nitro group (NO2) and
a fragment at m/z 141/143.

o Chlorophenyl Cation: Further fragmentation could lead to the formation of a chlorophenyl
cation at m/z 111/113.
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data, please view the interactive version.
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Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for (3-Chloro-4-nitrophenyl)methanol in EI-
MS.

Experimental Protocol for EI-MS

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by gas chromatography.

« lonization: In the ion source, the sample is bombarded with high-energy electrons (typically
70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
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o Detection: The separated ions are detected, and the resulting signal is processed to
generate a mass spectrum.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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